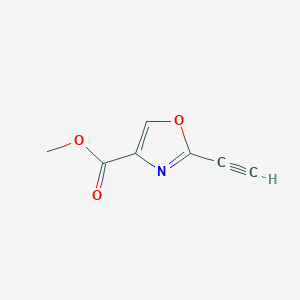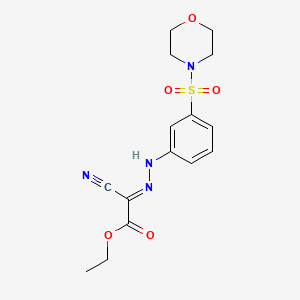
4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester” is a chemical compound with the molecular formula C7H5NO3 . It is also known as "Methyl 2-ethynyloxazole-4-carboxylate" .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles such as “4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester”, can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis
The molecular structure of “4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester” is represented by the SMILES stringCC#CC1=NC=C(O1)C(=O)OC . Chemical Reactions Analysis
The chemical reactions involving oxazolines and oxazoles have been studied extensively. The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester” include a molecular weight of 151.12 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Oxazoles, including Methyl 2-ethynyl-1,3-oxazole-4-carboxylate, are pivotal in the synthesis of biologically active compounds. They serve as core structures for numerous pharmaceuticals due to their diverse biological activities . The compound’s ability to act as an intermediate in synthesizing various derivatives makes it invaluable in drug discovery, particularly for creating molecules with antibacterial, antifungal, and anticancer properties .
Development of Magnetic Nanocatalysts
Recent advancements in organic synthesis highlight the use of magnetic nanocomposites as catalysts. Methyl 2-ethynyl-1,3-oxazole-4-carboxylate can be synthesized using magnetically recoverable catalysts, which are notable for their high stability and ease of separation from reaction mixtures using an external magnet . This method represents a significant step towards eco-friendly and efficient catalysis in organic chemistry.
Antibacterial and Antifungal Applications
The oxazole ring is known for its antibacterial and antifungal efficacy. Derivatives of Methyl 2-ethynyl-1,3-oxazole-4-carboxylate have been explored for their potential to inhibit the growth of various bacterial and fungal strains, making them promising candidates for new antimicrobial agents .
Anticancer Research
Oxazole derivatives exhibit a broad range of pharmacological properties, including anticancer activity. Research into Methyl 2-ethynyl-1,3-oxazole-4-carboxylate derivatives could lead to the development of novel anticancer drugs, offering new avenues for treatment .
Anti-inflammatory and Analgesic Effects
The compound’s derivatives are also being studied for their anti-inflammatory and analgesic effects. This research could contribute to the development of new pain management therapies and anti-inflammatory medications .
Role in Heterocyclic Chemistry
As a heterocyclic compound, Methyl 2-ethynyl-1,3-oxazole-4-carboxylate is of great interest in synthetic chemistry. Its incorporation into larger molecular frameworks can lead to the creation of complex molecules with potential applications in various chemical industries .
Drug Delivery Systems
Nanoparticle-based drug delivery systems are an emerging field where oxazole derivatives could play a crucial role. The compound’s structural properties may allow it to be used in the design of drug carriers that can improve the efficacy and specificity of therapeutic agents .
Environmental Chemistry
In environmental chemistry, the compound’s derivatives could be utilized in the development of sensors or materials that react with pollutants. This application could lead to more efficient methods of detecting and neutralizing harmful substances in the environment .
Propriétés
IUPAC Name |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGGWPHKYTTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)

amino}acetamide](/img/structure/B2609912.png)

![10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B2609918.png)
![N-(3-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2609919.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)

![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2609926.png)
![2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2609927.png)
![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)
